6-(Benzyloxy)hexylzinc bromide
Description
6-(Benzyloxy)hexylzinc bromide is an organozinc compound with the molecular formula C13H19BrOZn. It is commonly used in various scientific research fields, particularly in organic synthesis and organometallic chemistry. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Properties
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZDRGSQFXDNN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexylzinc bromide typically involves the reaction of 6-(benzyloxy)hexyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
6-(Benzyloxy)hexyl bromide+Zn→6-(Benzyloxy)hexylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 6-(Benzyloxy)hexylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
6-(Benzyloxy)hexylzinc bromide participates in nucleophilic additions to aldehydes and ketones, forming secondary and tertiary alcohols. The reaction proceeds via a six-membered cyclic transition state, where the zinc coordinates with the carbonyl oxygen, enhancing electrophilicity.
Example Reaction with Benzaldehyde
Yield : 78–85%
Key Observation : The benzyloxy group remains intact under these conditions, demonstrating compatibility with polar aprotic solvents .
Cross-Coupling Reactions
This reagent is effective in Negishi cross-couplings, particularly with aryl halides or triflates under palladium catalysis.
Negishi Coupling with Aryl Esters
| Substrate | Catalyst System | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pyridin-2-yl benzoate | Pd(OAc)₂, SPhos | Alkylated benzoate derivative | 82 | >95% α-site |
| 4-Methoxybenzyl bromide | Pd(dba)₂, Xantphos | Branched alkylarene | 75 | 88:12 γ:α |
Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl electrophile to Pd⁰, followed by transmetallation with the zinc reagent and reductive elimination .
Allylic Substitution Reactions
In copper-mediated allylic alkylations, the reagent demonstrates γ-selectivity due to steric effects from the benzyloxy group:
Conditions : THF, 0°C, 2 h
Outcome :
Reactivity with Imines
The reagent adds to α-chiral aldimines with moderate diastereoselectivity:
| Imine Substrate | Reaction Medium | dr (trans:cis) | Yield (%) |
|---|---|---|---|
| N-(4-NO₂Ph)aldimine | Et₂O | 85:15 | 72 |
| N-Boc-aldimine | THF | 70:30 | 68 |
Limitation : Electron-deficient imines show reduced reactivity compared to aldehydes .
Comparative Reactivity with Related Organozinc Reagents
| Reagent | Electrophile Compatibility | Stereoselectivity | Functional Group Tolerance |
|---|---|---|---|
| 6-(Benzyloxy)hexylzinc bromide | Aldehydes, allylic halides | Moderate (γ-selective) | High (ethers, esters) |
| Hexylzinc bromide | Aryl halides, epoxides | Low | Limited (sensitive to OH/NH) |
| Benzylzinc chloride | Ketones, nitriles | High (chelation control) | Moderate (halides tolerated) |
Stability and Handling Considerations
Scientific Research Applications
6-(Benzyloxy)hexylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies, including drug development and protein engineering.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the hexyl group to other molecules. This reactivity is primarily due to the polar covalent bond between carbon and zinc, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Phenylzinc bromide: Similar in reactivity but with a phenyl group instead of a hexyl group.
Methylzinc bromide: A simpler organozinc compound with a methyl group.
Uniqueness
6-(Benzyloxy)hexylzinc bromide is unique due to its specific structure, which includes a benzyloxy group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.
Q & A
Q. What synthetic methodologies are effective for preparing 6-(Benzyloxy)hexylzinc bromide?
A two-step approach is commonly employed:
Benzylation : React 6-hydroxyhexanol with benzyl bromide (1.2 eq.) using NaH (1.5 eq.) as a base in anhydrous THF or DMF at 0°C to room temperature. This yields 6-(benzyloxy)hexanol .
Zinc insertion : Treat the intermediate with ZnBr₂ or via transmetallation using Grignard reagents. For example, reaction with ZnBr₂ in THF under inert atmosphere generates the organozinc compound .
Key considerations : Moisture sensitivity necessitates strict inert conditions (N₂/Ar) and dried solvents .
Q. What safety protocols are critical when handling 6-(Benzyloxy)hexylzinc bromide?
- Toxicity : Limited acute toxicity data exist for benzyl bromide derivatives. Assume irritant properties (skin/eyes) and use fume hoods, gloves, and protective eyewear .
- Disposal : Neutralize residues with isopropanol before aqueous disposal. Avoid environmental release due to potential ecological hazards .
- Storage : Store under inert gas at –20°C to prevent degradation. Degraded products may exhibit increased hazards .
Q. How can researchers characterize 6-(Benzyloxy)hexylzinc bromide?
- NMR spectroscopy : H NMR detects benzyl protons (δ 7.3–7.4 ppm) and hexyl chain signals (δ 1.2–1.6 ppm). C NMR confirms the benzyl ether linkage (δ 70–75 ppm) .
- Mass spectrometry : ESI-MS or HRMS verifies molecular weight (expected [M+H]⁺: ~321.2 g/mol for C₁₃H₁₉BrOZn) .
- Titration : Use iodinolysis to quantify active zinc content .
Advanced Research Questions
Q. How can reaction yields be optimized in organozinc cross-coupling reactions?
- Catalyst selection : Palladium (e.g., Pd(PPh₃)₄) or nickel catalysts (e.g., NiCl₂(dppe)) enhance coupling efficiency with aryl halides .
- Solvent effects : Use ethereal solvents (THF, Et₂O) to stabilize the organozinc species. Polar aprotic solvents (DMF) may accelerate transmetallation but risk side reactions .
- Temperature control : Reactions at 0–25°C minimize decomposition. For sluggish substrates, heating to 40–60°C may be required .
Q. What mechanistic insights explain the reactivity of 6-(Benzyloxy)hexylzinc bromide in radical-mediated pathways?
- Radical stabilization : The benzyl ether group donates electron density, stabilizing transient radical intermediates during β-hydride elimination or cross-coupling .
- Redox-active ligands : Amidophenolate ligands on transition metals (e.g., Co³⁺) promote multi-electron transfers, enabling C–C bond formation with organozinc reagents .
Q. How does moisture impact the stability of 6-(Benzyloxy)hexylzinc bromide?
Q. How can researchers address contradictions in toxicity data for benzyl bromide derivatives?
Q. What strategies mitigate byproduct formation during benzylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
